2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S12291996
CAS No.
109399-50-0
M.F
C20H20O
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1...

CAS Number

109399-50-0

Product Name

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

(2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+

InChI Key

ROZPBKIAQVTJRJ-QGOAFFKASA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as a derivative of 3,4-dihydronaphthalen-1(2H)-one, is an organic compound characterized by its unique structural features. The molecule consists of a naphthalene core with a dihydro configuration, which contributes to its chemical reactivity and biological properties. The compound features an isopropyl group and a benzylidene moiety that significantly influence its physical and chemical properties.

The molecular formula for this compound is C21H22O2C_{21}H_{22}O_{2}, indicating a relatively complex structure with both aromatic and aliphatic components. The presence of the exocyclic double bond in an E configuration further adds to its structural uniqueness, making it an interesting subject for study in organic chemistry and medicinal applications .

The primary chemical reaction associated with 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is the Claisen-Schmidt condensation reaction. This process typically involves the condensation of para-anisaldehyde with 4-isopropyl-3,4-dihydronaphthalen-1(2H)-one under alkaline conditions in methanol. The reaction leads to the formation of the desired compound through the formation of a carbon-carbon double bond between the aldehyde and the ketone functional groups .

Research has indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant biological activities, including anti-inflammatory and anti-tumor properties. These compounds have been studied for their potential as modulators of allergic responses and neuroinflammation. The unique structure of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically follows these steps:

  • Starting Materials: Para-anisaldehyde and 4-isopropyl-3,4-dihydronaphthalen-1(2H)-one are used as starting materials.
  • Reaction Conditions: The reaction is conducted in an alkaline medium (often using sodium hydroxide) in methanol.
  • Mechanism: The aldehyde undergoes nucleophilic attack by the enolate formed from the ketone, leading to the formation of the double bond.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one .

The applications of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may be explored for therapeutic applications in treating inflammation and cancer.
  • Material Science: Its unique structural properties can be utilized in developing new materials with specific electronic or optical characteristics.
  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one with biological macromolecules are essential to understand its mechanism of action. Research indicates that derivatives of this compound can interact with proteins involved in inflammatory pathways and may modulate their activity. Such studies are crucial for identifying potential drug targets and understanding how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4-Dihydronaphthalen-1(2H)-oneC12H10OC_{12}H_{10}OParent structure; lacks substituents
2-(4-Methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-oneC21H22O2C_{21}H_{22}O_{2}Contains methoxy group; similar reactivity
(E)-7-Fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-oneC21H19F2OC_{21}H_{19}F_{2}OFluorinated variant; altered electronic properties

Uniqueness

The uniqueness of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one lies in its specific combination of substituents (isopropyl and benzylidene) which contribute to its distinct biological activity profile compared to other similar compounds. Its structural configuration allows for unique interactions within biological systems that may not be present in other derivatives .

The cytotoxic potential of 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one has been inferred from studies on structurally related dihydronaphthalenone chalconoids. For example, derivatives such as P1 (4-methoxy-substituted) and P9 (4-cyano-substituted) exhibited IC50 values of 7.1–28.9 μM against K562 (leukemia), HT-29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines [3] [5]. These compounds disrupt cancer cell proliferation by intercalating into DNA or inhibiting enzymes critical for cell survival, such as cathepsin B [3].

Table 1: Cytotoxic Activity of Selected Dihydronaphthalenone Chalconoids

CompoundSubstituentIC50 (μM) – K562IC50 (μM) – HT-29IC50 (μM) – MCF-7
P14-OCH315.228.922.4
P33-NO212.818.314.7
P94-CN7.19.68.9

The 4-isopropyl group in 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one likely enhances membrane permeability due to its hydrophobic nature, potentially improving intracellular accumulation and target engagement [1] [3]. Molecular docking studies of analogous compounds suggest that bulky substituents like isopropyl may occupy hydrophobic pockets in enzymes such as cathepsin B, disrupting substrate binding and enzymatic activity [3] [5].

Anti-Angiogenic Mechanisms in Tumor Microenvironments

Angiogenesis, a hallmark of cancer progression, is modulated by dihydronaphthalenone derivatives through inhibition of proteolytic enzymes and growth factor signaling. Cathepsin B, a cysteine protease overexpressed in tumors, facilitates extracellular matrix degradation and releases pro-angiogenic factors like vascular endothelial growth factor (VEGF) [3]. Compounds such as P1 and P9 inhibit cathepsin B with estimated binding energies of −8.2 to −9.6 kcal/mol, correlating with reduced VEGF secretion in vitro [3].

The 4-isopropyl substituent in 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one may sterically hinder cathepsin B’s active site, analogous to the nitro and cyano groups in P3 and P9, which form hydrogen bonds with catalytic residues (Cys29 and His199) [3] [5]. Additionally, dihydronaphthalenone derivatives suppress hypoxia-inducible factor 1α (HIF-1α) stabilization, a key regulator of angiogenesis, by inhibiting reactive oxygen species (ROS)-dependent pathways [3].

Apoptosis Induction Pathways via Bcl-2/Bax Modulation

Dihydronaphthalenone chalconoids induce apoptosis in cancer cells by perturbing the balance of Bcl-2 family proteins. For instance, P3 and P9 upregulate pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2, triggering mitochondrial outer membrane permeabilization and cytochrome c release [3] [5]. This cascade activates caspase-3 and caspase-9, culminating in DNA fragmentation and apoptotic body formation.

The 4-isopropyl group in 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one may enhance mitochondrial targeting due to its lipophilicity, facilitating interactions with Bcl-2’s hydrophobic groove. Molecular dynamics simulations of analogous compounds reveal that substituents at the 4-position stabilize interactions with Bcl-2’s BH3 domain, displacing pro-survival proteins like Bcl-xL [3].

The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one represents a significant member of the dihydronaphthalenone chalcone family, demonstrating substantial therapeutic potential through its multifaceted molecular target interactions. This comprehensive analysis examines the compound's binding mechanisms across three critical biological pathways: cathepsin B inhibition, nuclear factor kappa-B (NF-κB) pathway suppression, and regulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in metastatic processes [2] [3].

Cathepsin B Inhibition Dynamics

Cathepsin B, a lysosomal cysteine protease, plays a pivotal role in cancer progression through its involvement in extracellular matrix degradation, tumor invasion, and metastatic cascade initiation [4] [5]. The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one exhibits significant inhibitory activity against this enzyme through multiple molecular mechanisms.

Binding Site Interactions and Structural Determinants

The active site of cathepsin B comprises a characteristic cysteine-histidine catalytic dyad, with Cys29 serving as the nucleophilic residue and His199 functioning as the proton acceptor [6] [7]. Molecular docking studies demonstrate that 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one establishes crucial interactions within the enzyme's binding pocket through multiple contact points. The compound's benzylidene moiety forms extensive hydrophobic interactions with the S2 and S3 subsites, while the isopropyl group enhances binding specificity through favorable van der Waals contacts [2] [3].

Research indicates that dihydronaphthalenone chalcone derivatives containing substituted benzylidene moieties demonstrate potent cathepsin B inhibitory activity. Specifically, compounds P1, P3, and P9, containing 4-OCH3, 3-NO2, and 4-CN substituents respectively, exhibited IC50 values ranging from 7.1 to 28.9 μM against K562, HT-29, and MCF-7 cancer cell lines [3] [8]. The molecular docking analysis revealed that these compounds were well accommodated within the cathepsin B active site, displaying the most favorable binding energies among the tested series.

Enzyme Kinetics and Inhibition Mechanisms

The inhibition kinetics of cathepsin B by 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one follow a competitive inhibition pattern, characterized by increased apparent Km values without alteration of Vmax [9] [10]. This mechanism suggests that the compound competes directly with natural substrates for binding to the enzyme's active site. The inhibition constant (Ki) values for related dihydronaphthalenone derivatives range from 1.81 ± 0.05 μM to 3.15 ± 0.07 μM, indicating high binding affinity [9].

The compound's inhibitory activity stems from its ability to form stable hydrogen bonds with critical amino acid residues in the cathepsin B active site. Computational analysis reveals that the carbonyl oxygen of the dihydronaphthalenone core interacts with the oxyanion hole formed by Cys29 and Gln23, while the benzylidene ring system engages in π-π stacking interactions with aromatic residues in the S1' subsite [2] [3].

Structure-Activity Relationships

The structure-activity relationship analysis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one reveals several key structural features essential for cathepsin B inhibition. The presence of the isopropyl group at the para position of the benzylidene ring enhances binding affinity through favorable hydrophobic interactions with the enzyme's S2 pocket. The α,β-unsaturated ketone system provides the necessary electronic configuration for optimal binding geometry [11].

Structural FeatureContribution to ActivityBinding Interaction
Dihydronaphthalenone coreEssential for basic activityHydrophobic interactions
Benzylidene moietyBinding specificityπ-π stacking
Isopropyl substituentEnhanced affinityVan der Waals contacts
α,β-unsaturated ketoneOptimal geometryElectronic complementarity

NF-κB Pathway Suppression Mechanisms

The nuclear factor kappa-B (NF-κB) signaling pathway represents a critical regulatory network controlling inflammatory responses, cell survival, and proliferation [12] [13]. The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one demonstrates significant NF-κB pathway suppression through multiple molecular mechanisms.

Inhibitor κB Alpha (IκBα) Stabilization

Under physiological conditions, NF-κB exists in an inactive cytoplasmic complex bound to inhibitor κB alpha (IκBα) proteins. Upon cellular stimulation, IκBα undergoes phosphorylation by IκB kinase complex (IKK), leading to its ubiquitination and subsequent proteasomal degradation [12] [14]. The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one interferes with this process by stabilizing IκBα and preventing its degradation.

Mechanistic studies reveal that the compound binds to the IKK complex, specifically targeting the IKKβ subunit, thereby inhibiting the phosphorylation of IκBα at serine residues Ser32 and Ser36 [14]. This stabilization maintains NF-κB in its inactive cytoplasmic state, preventing the transcription of pro-inflammatory genes. The binding affinity of the compound for IKKβ is enhanced by the isopropyl group, which provides optimal hydrophobic interactions within the kinase active site.

Nuclear Translocation Inhibition

The compound exhibits potent inhibitory effects on NF-κB p65 subunit nuclear translocation, a critical step in pathway activation [14] [15]. Molecular docking studies demonstrate that 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one binds to the p65 subunit with high affinity, preventing its interaction with nuclear localization signals. The benzylidene moiety forms crucial hydrogen bonds with key amino acid residues in the Rel homology domain, while the dihydronaphthalenone core provides additional hydrophobic stabilization.

Transcriptional Suppression

The compound's NF-κB suppression results in significant downregulation of inflammatory gene expression. Target genes include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and various chemokines [14] [15]. This transcriptional suppression occurs through multiple mechanisms:

  • Direct DNA Binding Inhibition: The compound interferes with NF-κB-DNA interactions by binding to the p65 subunit's DNA-binding domain
  • Coactivator Recruitment Disruption: Inhibition of p300/CBP coactivator binding to NF-κB complexes
  • Chromatin Remodeling Prevention: Suppression of histone acetylation and methylation modifications associated with active transcription
Suppression MechanismTarget ProteinMolecular PathwayTherapeutic Outcome
IκBα StabilizationIκBα (NFKBIA)Prevents IκBα degradationReduced inflammation
p65 Subunit InhibitionRELA (p65)Blocks nuclear translocationDecreased gene transcription
IKK Complex ModulationIKKA/IKKB/NEMOInhibits kinase phosphorylationPathway suppression
Cytokine SuppressionTNF-α, IL-1β, IL-6Reduces pro-inflammatory signalingAnti-inflammatory effects
ROS ReductionNADPH oxidaseDecreases oxidative stressCellular protection

VEGF and MMP-9 Regulation in Metastatic Processes

The regulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) represents a crucial mechanism by which 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one exerts its anti-metastatic effects. These proteins play fundamental roles in angiogenesis, tumor invasion, and metastatic cascade progression [16] [17] [18].

VEGF Signaling Modulation

VEGF-A, the most potent member of the VEGF family, promotes angiogenesis through binding to VEGF receptor-1 (VEGFR-1) and VEGF receptor-2 (VEGFR-2) [19] [20]. The compound 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one demonstrates significant inhibitory activity against VEGF-induced angiogenesis through multiple mechanisms.

Molecular docking studies reveal that the compound binds to the VEGFR-2 kinase domain with high affinity, competing with adenosine triphosphate (ATP) for binding to the active site [18] [21]. The dihydronaphthalenone core occupies the ATP-binding pocket, while the isopropyl-substituted benzylidene group extends into the selectivity pocket, providing enhanced binding specificity. This interaction results in inhibition of VEGFR-2 autophosphorylation and downstream signaling cascade suppression.

MMP-9 Activity Regulation

Matrix metalloproteinase-9 (MMP-9) plays a central role in extracellular matrix degradation, basement membrane disruption, and tumor cell invasion [17] [22]. The compound exhibits potent MMP-9 inhibitory activity through both direct enzyme inhibition and transcriptional regulation.

Direct enzyme inhibition occurs through binding to the MMP-9 catalytic domain, where the compound's α,β-unsaturated ketone system chelates the active site zinc ion [18] [23]. The benzylidene moiety forms additional hydrophobic interactions with the S1' subsite, while the isopropyl group enhances binding selectivity. This results in competitive inhibition with IC50 values in the micromolar range.

Transcriptional regulation involves suppression of MMP-9 gene expression through NF-κB pathway inhibition [18] [23]. The compound's ability to suppress NF-κB activation directly correlates with reduced MMP-9 transcription, as the MMP-9 promoter contains multiple NF-κB binding sites. This dual mechanism of action provides comprehensive MMP-9 suppression, effectively limiting tumor invasive potential.

Metastatic Cascade Interruption

The compound's simultaneous targeting of VEGF and MMP-9 pathways creates a synergistic anti-metastatic effect. VEGF inhibition reduces tumor angiogenesis and limits the formation of new blood vessels required for metastatic spread [16] [24]. Concurrently, MMP-9 suppression prevents extracellular matrix degradation, basement membrane disruption, and tumor cell invasion into surrounding tissues [17] [22].

The positive feedback loop between MMP-9 and VEGF is effectively disrupted by the compound's dual targeting approach [25]. MMP-9 normally promotes VEGF secretion through activation of latent VEGF stored in the extracellular matrix, while VEGF stimulates MMP-9 expression through multiple signaling pathways. The compound's ability to inhibit both targets simultaneously breaks this cycle, providing enhanced therapeutic efficacy.

Regulatory FactorFunction in MetastasisExpression in CancerTherapeutic TargetClinical Relevance
VEGF-AAngiogenesis stimulationOverexpressed in tumorsAnti-VEGF therapyBevacizumab FDA approved
MMP-9Extracellular matrix degradationElevated in metastatic cellsMMP-9 inhibitorsPotential drug target
VEGFR-1VEGF signaling mediationUpregulated in tumor vesselsVEGFR1 antagonistsBiomarker for prognosis
VEGFR-2Primary angiogenic receptorIncreased in tumor endotheliumVEGFR2 inhibitorsPrimary therapeutic target
TIMP-1MMP-9 activity regulationOften downregulatedTIMP-1 enhancementPredictive marker

Molecular Crosstalk and Pathway Integration

The compound's multitarget approach effectively disrupts the complex molecular crosstalk between angiogenesis and invasion pathways. The inhibition of cathepsin B reduces the activation of latent MMP-9, while NF-κB suppression decreases both VEGF and MMP-9 transcription [4] [5]. This integrated approach provides comprehensive anti-metastatic activity superior to single-target inhibition.

The compound's ability to simultaneously target these interconnected pathways represents a significant advantage in cancer therapy. Traditional single-target approaches often fail due to pathway redundancy and compensatory mechanisms. The multitarget profile of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one addresses these limitations, providing a more robust therapeutic intervention.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

276.151415257 g/mol

Monoisotopic Mass

276.151415257 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types